molecular formula C20H20N2O3S2 B2514692 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 919844-14-7

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2514692
CAS No.: 919844-14-7
M. Wt: 400.51
InChI Key: PYSBMNRTYDUXTR-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the thiazole ring acts as a nucleophile.

    Attachment of the Methylthiophenyl Group: The methylthiophenyl group can be introduced through nucleophilic substitution reactions, where the thiazole ring is treated with a suitable electrophile.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-methylphenyl)acetamide
  • N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-ethylthio)phenyl)acetamide
  • N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Comparison:

  • Uniqueness: The presence of the methylthio group in N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide distinguishes it from other similar compounds. This group can influence the compound’s reactivity, biological activity, and overall chemical properties.
  • Chemical Properties: The methylthio group can enhance the compound’s lipophilicity, making it more soluble in organic solvents and potentially improving its ability to interact with biological membranes.
  • Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities compared to its analogs.

Properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-24-14-6-9-18(25-2)16(11-14)17-12-27-20(21-17)22-19(23)10-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSBMNRTYDUXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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